4-Bromo-2-fluoro-6-hydroxybenzoic acid
Description
Contextual Significance of Halogenated Benzoic Acid Derivatives in Synthetic Chemistry and Materials Science
Halogenated benzoic acid derivatives are fundamental building blocks in organic synthesis. The presence of halogen substituents provides reactive handles for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, which are instrumental in the formation of carbon-carbon bonds. This reactivity allows for the construction of complex molecular architectures from simpler precursors.
In materials science, the incorporation of halogenated benzoic acids into polymers can enhance their properties. For instance, halogenation can improve the flame retardancy, thermal stability, and solubility of polymers in organic solvents. These modified polymers find applications in high-performance plastics and specialty materials. Benzoic acid derivatives are also utilized in on-surface synthesis to create well-defined molecular structures on various substrates, which is a promising approach for the development of novel functional materials. researchgate.net
Overview of 4-Bromo-2-fluoro-6-hydroxybenzoic Acid as a Versatile Chemical Intermediate
This compound is a polysubstituted aromatic compound featuring a carboxylic acid, a hydroxyl group, and two different halogen atoms. This unique combination of functional groups makes it a highly versatile intermediate in organic synthesis. The bromine atom can readily participate in cross-coupling reactions, the fluorine atom can influence the electronic properties and metabolic stability of derivative compounds, the hydroxyl group can be alkylated or transformed into other functional groups, and the carboxylic acid can undergo esterification or amidation.
While specific synthetic routes for this compound are not extensively documented in publicly available literature, its synthesis can be conceptually approached through the halogenation and hydroxylation of appropriate benzoic acid precursors. The reactivity of each functional group can be selectively controlled through the careful choice of reagents and reaction conditions, allowing for the stepwise construction of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1805589-29-0 |
| Molecular Formula | C₇H₄BrFO₃ |
| Physical Form | Solid |
| Storage | Sealed in dry, room temperature |
This data is compiled from publicly available chemical supplier information. sigmaaldrich.com
Current Research Trajectory and Unaddressed Challenges in the Academic Study of Polyhalogenated Benzoic Acids
The current research on polyhalogenated aromatic compounds, including benzoic acids, is driven by the need for new materials with tailored properties and novel bioactive molecules. A significant area of investigation involves the development of more efficient and selective methods for the synthesis and functionalization of these compounds. Late-stage functionalization, which involves introducing or modifying functional groups in the final steps of a synthesis, is a particularly active area of research. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-6-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBFBKRMQUEMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Fluoro 6 Hydroxybenzoic Acid
Retrosynthetic Analysis and Identification of Key Precursors and Feedstocks
Retrosynthetic analysis of 4-Bromo-2-fluoro-6-hydroxybenzoic acid suggests several logical disconnection points for simplifying the target molecule into readily available precursors. The primary disconnections can be made at the carbon-carboxyl, carbon-hydroxyl, carbon-bromo, and carbon-fluoro bonds. A common strategy involves envisioning the final functionalization step, such as carboxylation or bromination, on a trisubstituted benzene (B151609) ring.
This analysis identifies key precursors that can serve as starting points for the synthesis. The selection of a precursor is critical as its existing functional groups will direct the regioselectivity of subsequent reactions. Viable feedstocks include commercially available, multi-substituted aromatic compounds.
Potential Precursors Identified Through Retrosynthesis:
| Precursor Compound | Rationale |
| 3-Bromo-5-fluorophenol | Contains the bromo, fluoro, and hydroxyl groups in the correct relative positions. The final step would be a regioselective carboxylation. |
| 5-Bromo-3-fluorosalicylic acid | Requires a final hydroxylation step, which can be challenging to achieve with high regioselectivity. |
| 2-Fluoro-6-hydroxybenzoic acid | Requires a regioselective bromination at the C4 position, guided by the activating hydroxyl and carboxyl groups. |
| 1,3-Dibromo-5-fluorobenzene | Would require selective functionalization, such as a halogen-metal exchange followed by carboxylation and subsequent hydroxylation. |
Classical and Established Synthetic Routes to this compound
Traditional synthetic methods rely on a sequence of well-established reactions in organic chemistry, focusing on stepwise functionalization of an aromatic core.
Regioselective Halogenation Strategies for Fluorine and Bromine Incorporation
Achieving the specific 1,2,4,6-substitution pattern requires precise control over halogenation reactions. The directing effects of the substituents on the aromatic ring are paramount. The hydroxyl group is a powerful ortho-, para-director, while fluorine is a deactivating but also ortho-, para-directing group.
In a potential synthesis starting from a fluorophenol derivative, the hydroxyl group would strongly activate the positions ortho and para to it for electrophilic substitution. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of N-halosuccinimides and promote mild, regioselective halogenation of a wide range of arenes without the need for additional catalysts. organic-chemistry.orgnih.gov This approach can lead to high yields and selectivity. organic-chemistry.org The challenge lies in introducing the bromine atom specifically at the C4 position while the C2 and C6 positions are also activated. Strategic use of blocking groups may be necessary in some pathways.
Hydroxylation and Carboxylation Techniques for Aromatic Systems
The introduction of hydroxyl and carboxyl groups are key functionalization steps.
Hydroxylation : Direct hydroxylation of an unactivated aromatic C-H bond is chemically challenging. Therefore, it is more common to start with a precursor that already contains the hydroxyl group (a phenol) or a group that can be readily converted to it (e.g., a methoxy (B1213986) group followed by demethylation). Biocatalytic methods using enzymes like monooxygenases offer an alternative for selective hydroxylation of aromatic compounds, although their application in complex, multi-halogenated systems may require specific enzyme engineering. nih.govresearchgate.netsemanticscholar.org
Carboxylation : Several methods exist for introducing the carboxylic acid group:
Kolbe-Schmitt Reaction : This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure. Starting with a fluorinated phenol (B47542), this method could potentially install the carboxyl group, though regioselectivity can be an issue.
Grignard/Organolithium Carboxylation : A more versatile method involves forming an organometallic intermediate from a corresponding aryl bromide. The aryl Grignard or organolithium reagent is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield the benzoic acid. youtube.com
Oxidation of a Methyl Group : If the synthesis starts from a substituted toluene (B28343) derivative, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. guidechem.comyoutube.com
Stepwise Functional Group Transformations (e.g., Oxidation of Corresponding Aldehydes)
A reliable route to benzoic acids involves the oxidation of a corresponding benzaldehyde. For the target molecule, the precursor 4-Bromo-2-fluoro-6-hydroxybenzaldehyde could be synthesized first. This aldehyde can then be oxidized to the carboxylic acid using various reagents. A common method involves using sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer and a chlorine scavenger. guidechem.com This method is often high-yielding and avoids the harsh conditions associated with permanganate or chromic acid oxidations. guidechem.com
Novel Synthetic Approaches and Process Intensification for this compound
Modern synthetic chemistry aims to improve efficiency, safety, and sustainability. These goals can be achieved through novel reaction pathways and the application of process intensification principles.
Organometallic Reagent-Mediated Syntheses and Regioselectivity
Organometallic reagents, particularly organolithium compounds, offer powerful tools for highly regioselective synthesis. A key strategy is Directed ortho-Metalation (DoM) . In this approach, a functional group on the aromatic ring directs a strong base (like n-butyllithium) to deprotonate a specific ortho position, creating a stabilized organolithium intermediate. This intermediate can then be trapped with an electrophile.
For the synthesis of this compound, one could envision a route starting from 3-bromo-5-fluorophenol. The hydroxyl group would act as the directing group, guiding lithiation to the C2 position. Quenching the resulting aryllithium species with carbon dioxide would directly and selectively install the carboxyl group at the desired location, completing the synthesis in a highly convergent manner. A similar strategy has been patented for the synthesis of 4-bromo-2,6-difluorobenzoic acid from 3,5-difluorobromobenzene, highlighting the industrial applicability of this method for creating polysubstituted benzoic acids with high yield and simple processing. google.com
Comparison of Synthetic Strategies:
| Strategy | Key Reagents/Conditions | Advantages | Disadvantages |
| Classical Halogenation/Carboxylation | NBS, Br₂, KMnO₄, CO₂ (Kolbe-Schmitt) | Utilizes well-understood, classical reactions. | Often requires multiple steps, potential for isomeric mixtures, harsh reaction conditions. |
| Aldehyde Oxidation | NaClO₂, H₂O₂ | Mild conditions for the final oxidation step, generally high yield. | Requires the prior synthesis of the corresponding aldehyde precursor. |
| Directed ortho-Metalation (DoM) | n-BuLi, s-BuLi, CO₂ (dry ice) | High regioselectivity, convergent synthesis, potentially fewer steps. | Requires anhydrous conditions, use of pyrophoric organolithium reagents. |
Catalyst-Mediated Transformations for Halogenated Aromatic Systems
The synthesis of functionalized and substituted aromatic compounds like this compound often relies on catalyst-mediated transformations to achieve high selectivity and yield. Catalysts are crucial in activating substrates, directing the formation of specific isomers, and enabling reactions under milder conditions than would otherwise be possible.
For halogenated aromatic systems, transition metal catalysts, particularly those based on palladium, copper, and cobalt, are extensively used. For instance, in the synthesis of the related compound 4-Bromo-2-fluorobenzoic acid, a cobalt(II) acetate (B1210297) catalyst, in conjunction with a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)), can be employed for the oxidation of the methyl group of a precursor like 2-fluoro-4-bromotoluene. chemicalbook.com This type of aerobic oxidation represents a powerful method for introducing a carboxylic acid functional group onto a halogenated benzene ring.
Copper-catalyzed reactions, such as the Sandmeyer reaction, provide a classical yet effective method for introducing bromine onto an aromatic ring. Starting from an appropriate amino-substituted precursor, diazotization followed by treatment with a copper(I) bromide catalyst can selectively install the bromo group. guidechem.comchemicalbook.com Furthermore, palladium-catalyzed cross-coupling reactions are indispensable for building more complex molecules from halogenated aromatic intermediates. While not a direct synthesis of the title compound, these catalysts enable the bromine atom to be used as a synthetic handle for further functionalization, highlighting the importance of catalyst-mediated transformations in the broader context of utilizing such molecules as building blocks.
The table below summarizes representative catalyst systems used in key transformations for synthesizing precursors and analogues of halogenated benzoic acids.
| Transformation | Catalyst System | Reactant(s) | Product Type | Reference |
| Side-chain Oxidation | Co(OAc)₂·4H₂O / AIBN / NaBr | 2-fluoro-4-bromotoluene | 4-Bromo-2-fluorobenzoic acid | chemicalbook.com |
| Sandmeyer Reaction | Copper(II) bromide | 4-aminosalicylic acid precursor | 4-Bromo-2-hydroxybenzoic acid | guidechem.comchemicalbook.com |
| Suzuki Coupling | Palladium complexes | Aryl bromides, Arylboronic acids | Biaryl compounds | researchgate.net |
| Sonogashira Coupling | Palladium complexes | Aryl halides, Terminal alkynes | Aryl-alkyne compounds | researchgate.net |
Green Chemistry Principles in the Synthesis of Halogenated Hydroxybenzoic Acids
The principles of green chemistry are increasingly integral to the design of synthetic routes for fine chemicals, including halogenated hydroxybenzoic acids. chemmethod.comnih.gov These principles aim to reduce the environmental footprint of chemical manufacturing by minimizing waste, using less hazardous substances, and improving energy efficiency.
Atom Economy and Waste Prevention
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govwikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. rsc.org
In contrast, substitution and elimination reactions often have poor atom economy because they generate stoichiometric byproducts that must be disposed of. wikipedia.orgprimescholars.com For example, a classical synthesis of a halogenated benzoic acid via the oxidation of a methylbenzene precursor using potassium permanganate generates a significant amount of manganese dioxide as a byproduct, leading to a lower atom economy. guidechem.com
To improve atom economy, chemists seek to design synthetic routes that maximize the incorporation of starting materials into the final product. nih.gov Catalytic approaches are often superior in this regard. For example, the catalytic aerobic oxidation of a toluene derivative to a benzoic acid uses oxygen from the air as the oxidant, with water being the only theoretical byproduct, representing a significant improvement in atom economy over stoichiometric oxidants. chemicalbook.comrsc.org
Table Comparing Atom Economy in Different Reaction Types
| Reaction Type | General Scheme | Byproducts | Typical Atom Economy | Reference |
|---|---|---|---|---|
| Addition | A + B → C | None | 100% | wikipedia.org |
| Rearrangement | A → B | None | 100% | rsc.org |
| Substitution | A-B + C → A-C + B | Stoichiometric (B) | Often < 50% | primescholars.com |
Application of Environmentally Benign Solvents and Solvent-Free Methodologies
Organic solvents are a major source of waste and environmental concern in the chemical industry due to their toxicity, volatility, and flammability. researchgate.net Green chemistry promotes the use of safer, environmentally benign solvents or, ideally, the elimination of solvents altogether. semopenalex.org
Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of many organic compounds in water is low, techniques such as using phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. researchgate.net For the synthesis of hydroxybenzoic acids, which possess some water solubility, water can be an effective solvent, especially in reactions run at elevated temperatures. chemmethod.com
Other green solvent alternatives include supercritical fluids (like CO₂), ionic liquids, and bio-based solvents. researchgate.net Solvent-free, or solid-state, reactions represent another important green methodology. By grinding solid reactants together, sometimes with a catalytic amount of liquid to initiate the reaction, the need for a bulk solvent can be completely avoided. This approach simplifies workup, reduces waste, and can sometimes lead to different reactivity or selectivity compared to solution-phase reactions.
Utilization of Alternative Energy Sources (e.g., Microwave, Ultrasonic Irradiation)
Alternative energy sources are a key component of green synthesis, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. eurekaselect.comrsc.org
Microwave Irradiation: Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. nih.gov This leads to rapid, uniform heating of the reaction mixture, often resulting in significant rate enhancements. chemmethod.comscielo.br For the synthesis of heterocyclic compounds and other fine chemicals, reaction times can be reduced from hours to minutes. nih.gov This technique is particularly effective for reactions in polar solvents or for solvent-free reactions where reactants can absorb microwave energy directly.
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic acceleration of reaction rates. eurekaselect.comscirp.org Ultrasound is particularly effective for heterogeneous reactions involving solids and liquids, as it can clean and activate surfaces, increase mass transfer, and break down solid particles. researchgate.net Sonication has been shown to improve the efficiency of various organic reactions, including substitutions on aromatic compounds. researchgate.net
The table below contrasts conventional heating with alternative energy sources.
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation | Ultrasonic Irradiation | Reference |
| Heating Mechanism | Conduction/Convection (Slow, non-uniform) | Direct interaction with polar molecules (Rapid, uniform) | Acoustic Cavitation (Localized hot spots) | chemmethod.comresearchgate.net |
| Reaction Time | Hours to Days | Seconds to Minutes | Minutes to Hours | nih.govscirp.org |
| Energy Efficiency | Low | High | Moderate to High | rsc.org |
| Typical Applications | General organic synthesis | Rate acceleration, high-throughput synthesis | Heterogeneous reactions, initiation of radical pathways | scirp.orgresearchgate.net |
Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Fluoro 6 Hydroxybenzoic Acid
Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the ring.
The directing effects of the substituents on the 4-bromo-2-fluoro-6-hydroxybenzoic acid ring are a balance of inductive and resonance effects.
Hydroxyl (-OH) group: This is a strongly activating group and is ortho, para-directing. libretexts.org Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack. organicchemistrytutor.com
Fluoro (-F) and Bromo (-Br) groups: Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect. libretexts.org However, they are ortho, para-directing because their lone pairs can participate in resonance, stabilizing the intermediates of ortho and para attack. libretexts.org
Carboxylic acid (-COOH) group: This is a deactivating group and is meta-directing. csun.edu Both the inductive and resonance effects of the carboxyl group withdraw electron density from the ring.
In this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group at position 6 is the dominant influence. The positions ortho to the hydroxyl group are positions 5 and 1 (which is already substituted). The position para to the hydroxyl group is position 3, which is also unsubstituted. Therefore, incoming electrophiles would be primarily directed to position 5 and, to a lesser extent, position 3. The deactivating nature of the halogens and the carboxylic acid group would likely make the ring less reactive than phenol (B47542) itself, requiring carefully chosen reaction conditions.
| Substituent | Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -OH | 6 | Strongly Activating | Ortho, Para |
| -F | 2 | Deactivating | Ortho, Para |
| -Br | 4 | Deactivating | Ortho, Para |
| -COOH | 1 | Deactivating | Meta |
Nucleophilic Aromatic Substitution Reactions of Halogen Atoms
Aryl halides can undergo nucleophilic aromatic substitution (SNA), particularly when the ring is substituted with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. wikipedia.orglibretexts.org The carboxylic acid and the other halogen act as electron-withdrawing groups, making the ring susceptible to this type of reaction.
The bromo substituent at position 4 is a potential site for nucleophilic attack. While bromine is a good leaving group in many contexts, its reactivity in SNAr reactions is often lower than that of fluorine under similar conditions.
In nucleophilic aromatic substitution reactions, the reactivity of aryl halides often follows the order Ar-F > Ar-Cl > Ar-Br > Ar-I, which is the reverse of the order seen in SN2 reactions. stackexchange.comechemi.com This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. stackexchange.com Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the negatively charged Meisenheimer complex through its powerful inductive effect. stackexchange.comwyzant.com Consequently, the fluoro substituent at position 2 in this compound is expected to be more reactive towards nucleophiles than the bromo substituent at position 4.
| Halogen | Electronegativity | Inductive Effect | Leaving Group Ability (in SNAr) | Reactivity in SNAr |
|---|---|---|---|---|
| Fluorine | 3.98 | Strongly electron-withdrawing | Poorer | Higher |
| Bromine | 2.96 | Moderately electron-withdrawing | Better | Lower |
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives.
Esterification: The carboxylic acid moiety of this compound can be readily converted to its corresponding esters. This can be achieved through various methods, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov For example, substituted hydroxybenzoic acids can be esterified with alcohols under acidic conditions. iajpr.com Another approach involves the use of reagents like thionyl chloride to first form an acyl chloride, which then reacts with an alcohol.
Amidation: Similarly, the carboxylic acid can be converted into amides. This transformation typically requires activation of the carboxylic acid, for instance, by converting it into an acyl chloride or by using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net The activated acid can then react with a primary or secondary amine to form the corresponding amide. The synthesis of hydroxylated benzoic acid amides often proceeds through such activation steps. nih.gov These reactions allow for the incorporation of a wide range of amine-containing fragments, leading to a diverse set of derivatives.
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 4-bromo-2-fluoro-6-hydroxybenzoate |
| Amidation | 1. SOCl₂ or DCC 2. Amine (e.g., Benzylamine) | N-Benzyl-4-bromo-2-fluoro-6-hydroxybenzamide |
Decarboxylation and Reduction Pathways
The structural arrangement of functional groups on this compound dictates its behavior under specific reaction conditions, leading to decarboxylation or reduction.
Decarboxylation: As a derivative of salicylic (B10762653) acid, this compound is susceptible to thermal decarboxylation. When heated rapidly, salicylic acid and its derivatives can decompose to yield phenol and carbon dioxide. guidechem.com This transformation in this compound would theoretically produce 3-bromo-5-fluorophenol. The reaction proceeds via the loss of the carboxyl group as carbon dioxide. The stability of the aromatic ring and the presence of the hydroxyl group ortho to the carboxyl group facilitate this process, a well-known reaction for salicylic acids. In some biological contexts, bacterial decarboxylases have been shown to convert substituted phthalic acids into their corresponding benzoic acids, suggesting enzymatic pathways could also achieve this transformation under specific conditions. nih.gov
Reduction Pathways: The reduction of this compound can target either the carboxylic acid functional group or the aromatic ring, depending on the reducing agent and reaction conditions employed.
Reduction of the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol, yielding (4-bromo-2-fluoro-6-hydroxyphenyl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction must be carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). Given the acidic nature of the phenolic hydroxyl group, it would also be deprotonated by the hydride reagent, consuming an extra equivalent of LiAlH₄. A subsequent aqueous workup would be necessary to protonate the resulting alkoxide and phenoxide.
Reduction of the Aromatic Ring: Catalytic hydrogenation using catalysts like rhodium on carbon or ruthenium under high pressure and temperature could potentially reduce the aromatic ring. However, this process is less common and requires forcing conditions. It would lead to the formation of substituted cyclohexanecarboxylic acid derivatives.
Reactivity of the Hydroxyl Functional Group
The phenolic hydroxyl group in this compound is a key site for synthetic modification, readily undergoing reactions such as alkylation and acylation.
Alkylation and Acylation Reactions
The nucleophilic character of the phenoxide, formed under basic conditions, allows for straightforward alkylation and acylation reactions. For structurally similar compounds like 4-Bromo-2-hydroxybenzoic acid, both the phenolic hydroxyl and the carboxyl group exhibit acidity and can be alkylated under alkaline conditions to form ether and ester products, respectively. guidechem.com
Alkylation: In the presence of a base (e.g., sodium hydroxide, potassium carbonate), the hydroxyl group is deprotonated to form a phenoxide ion. This potent nucleophile can then react with various alkylating agents, such as alkyl halides or sulfates, in a Williamson ether synthesis. This reaction yields the corresponding ether derivative.
Acylation: The hydroxyl group can be converted into an ester through reaction with acylating agents like acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction.
Table 1: Examples of Alkylation and Acylation Reactions
| Reaction Type | Reagent | Product Class | Example Product Name |
| Alkylation | Methyl iodide (CH₃I) | Ether | 4-Bromo-2-fluoro-6-methoxybenzoic acid |
| Alkylation | Benzyl (B1604629) bromide (BnBr) | Ether | 4-Bromo-6-(benzyloxy)-2-fluorobenzoic acid |
| Acylation | Acetyl chloride (CH₃COCl) | Ester | 4-Bromo-6-(acetyloxy)-2-fluorobenzoic acid |
| Acylation | Benzoyl chloride (PhCOCl) | Ester | 4-Bromo-6-(benzoyloxy)-2-fluorobenzoic acid |
Protection and Deprotection Strategies in Multistep Synthesis
In the course of a multi-step synthesis, the acidic and nucleophilic hydroxyl group of this compound can interfere with certain reagents or reaction conditions, particularly in organometallic cross-coupling reactions. Therefore, it is often necessary to temporarily "protect" this group by converting it into a less reactive derivative.
The choice of a protecting group is critical; it must be easily installed, stable to the subsequent reaction conditions, and readily removed without affecting other parts of the molecule. For phenolic hydroxyl groups, common protecting groups include ethers and silyl (B83357) ethers. For instance, benzyl ethers have been successfully used to protect adjacent phenolic hydroxyl groups during Heck coupling reactions on bromochromone systems. researchgate.net
Common Protection Strategies:
Benzyl Ethers (Bn): Formed by reaction with benzyl bromide in the presence of a base. They are robust and stable to a wide range of conditions but can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C).
Methoxymethyl Ethers (MOM): Installed using methoxymethyl chloride (MOMCl) and a non-nucleophilic base. They are stable to many nucleophilic and basic conditions but are cleaved under acidic conditions. organic-chemistry.org
Silyl Ethers (e.g., TBDMS): Formed using silyl chlorides like tert-butyldimethylsilyl chloride (TBDMSCl). Their stability is tunable, and they are typically removed using fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF).
The carboxyl group may also require protection, often as an ester (e.g., methyl or ethyl ester), to prevent it from interfering with base-sensitive or organometallic reagents.
Table 2: Common Hydroxyl Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Benzyl | Bn | Benzyl bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) |
| Methoxymethyl | MOM | Methoxymethyl chloride (MOMCl) | Acid (e.g., HCl) |
| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride source (e.g., TBAF) |
| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Base (e.g., K₂CO₃, MeOH) or Acid |
Metal-Catalyzed Cross-Coupling Reactions Involving the Bromo Substituent
The bromo substituent on the aromatic ring of this compound is a valuable handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for forming aryl-aryl bonds. libretexts.org The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide, such as the bromo group in this compound, in the presence of a palladium catalyst and a base. ugr.esmdpi.com
The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new biaryl product and regenerate the Pd(0) catalyst. libretexts.org
For a substrate like this compound, the acidic protons of the hydroxyl and carboxyl groups can interfere with the basic conditions of the reaction. Therefore, it is often necessary to protect these groups, for example, by converting the hydroxyl group to an ether and the carboxylic acid to an ester, prior to performing the coupling reaction. rsc.org
Table 3: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation |
| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium catalyst |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |
| Solvent | Toluene (B28343), Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and catalyst |
| Boron Reagent | Arylboronic acids (e.g., Phenylboronic acid) | Source of the new aryl group |
Heck and Sonogashira Reactions
Beyond Suzuki coupling, the bromo substituent also enables participation in other important palladium-catalyzed reactions, such as the Heck and Sonogashira reactions, to introduce alkenyl and alkynyl groups, respectively.
Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base (such as triethylamine). wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, typically with trans selectivity. organic-chemistry.org The reaction is a powerful tool for synthesizing substituted styrenes and other vinylarenes. nih.govmdpi.com Similar to the Suzuki coupling, protection of the acidic functional groups on this compound is generally required to achieve good yields. researchgate.net
Sonogashira Reaction: The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes. nih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine. researchgate.net This process allows for the direct installation of an alkynyl moiety onto the aromatic ring, creating arylalkyne structures that are valuable intermediates in pharmaceuticals and materials science. nih.govnih.gov Copper-free versions of the Sonogashira reaction have also been developed. nih.gov
Table 4: Comparison of Heck and Sonogashira Reactions
| Feature | Heck Reaction | Sonogashira Reaction |
| Coupling Partner | Alkene (e.g., Styrene, Acrylates) | Terminal Alkyne (e.g., Phenylacetylene) |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp) |
| Catalyst System | Pd catalyst (e.g., Pd(OAc)₂) | Pd catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) co-catalyst |
| Base | Organic amine (e.g., Et₃N) | Organic amine (e.g., Et₃N, piperidine) |
| Typical Product | Substituted alkene (e.g., Stilbene derivative) | Arylalkyne |
Buchwald-Hartwig Amination and Related Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org In the context of this compound, the carbon-bromine bond is the most likely site for this transformation due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond. The reaction involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The presence of the ortho-fluoro and ortho-hydroxyl/carboxyl groups can significantly impact the efficiency and outcome of the Buchwald-Hartwig amination. The ortho-fluoro group, being electron-withdrawing, can increase the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. nih.gov However, steric hindrance from the ortho substituents may require the use of bulky phosphine ligands to facilitate the reaction.
Commonly employed catalyst systems for the amination of aryl bromides include palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), combined with sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos. nih.gov The choice of base is also crucial, with common options being sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃). The reaction is typically carried out in anhydrous, aprotic solvents like toluene, dioxane, or THF at elevated temperatures.
While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented, data from related substituted bromobenzoic acids and bromophenols can provide insights into potential reaction conditions and outcomes. For instance, the amination of various bromobenzoic acids has been successfully achieved with good to excellent yields using different palladium-ligand systems. rsc.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Substituted Aryl Bromides
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromobenzoic acid | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 95 |
| 3-Bromobenzoic acid | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | 88 |
| 4-Bromo-2-fluorotoluene | n-Hexylamine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 100 | 92 |
| 5-Bromosalicylic acid | Benzylamine | PdCl₂(dppf) | K₂CO₃ | Toluene | 100 | 85 |
This table presents hypothetical data based on typical conditions for similar substrates and is for illustrative purposes.
Intramolecular Cyclization and Rearrangement Pathways
The product of the Buchwald-Hartwig amination of this compound, a 4-amino-2-fluoro-6-hydroxybenzoic acid derivative, is primed for subsequent intramolecular cyclization reactions. The presence of amino, hydroxyl, and carboxylic acid groups in proximity on the aromatic ring allows for the formation of various heterocyclic structures.
One probable pathway is the formation of a phenoxazinone ring system. This can occur through an intramolecular condensation between the newly introduced amino group at the 4-position and the hydroxyl group at the 6-position, followed by or coupled with a reaction involving the carboxylic acid. The synthesis of phenoxazinones from ortho-aminophenols is a well-established transformation. researchgate.net In the case of a 4-amino-2-fluoro-6-hydroxybenzoic acid derivative, an intramolecular nucleophilic attack of the hydroxyl group onto the carbon bearing the amino group (or vice versa after activation) could initiate the cyclization. The carboxylic acid group could participate in this process, potentially through decarboxylation under certain conditions, or remain as a substituent on the resulting heterocyclic core.
Another possibility is the formation of a benzoxazine derivative, although this would typically involve a reaction with an aldehyde or ketone, which is not inherently present in the aminated product. However, under specific reaction conditions or with the introduction of a suitable one-carbon synthon, this pathway could be accessible.
Rearrangement reactions of the polysubstituted aromatic ring are less common under typical cyclization conditions but cannot be entirely ruled out. Reactions such as the Smiles rearrangement could potentially occur if a suitable nucleophile and activating group are present. However, the formation of stable heterocyclic systems like phenoxazinones is generally a more favored pathway.
The specific conditions required for intramolecular cyclization would depend on the desired heterocyclic product. Acidic or basic catalysis is often employed to facilitate the condensation reactions. For example, heating the aminated product in the presence of a strong acid like polyphosphoric acid (PPA) or a Lewis acid could promote cyclization. rsc.org
Table 2: Potential Heterocyclic Products from Intramolecular Cyclization
| Starting Material | Potential Product | Ring System |
| 4-Amino-2-fluoro-6-hydroxybenzoic acid | Fluorophenoxazinone derivative | Phenoxazine |
| 4-Amino-2-fluoro-6-hydroxybenzoic acid | Fluorobenzoxazine derivative (with additional reagent) | Benzoxazine |
This table illustrates potential cyclization products based on the functional groups present.
Advanced Spectroscopic and Structural Characterization Techniques for 4 Bromo 2 Fluoro 6 Hydroxybenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 4-Bromo-2-fluoro-6-hydroxybenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides definitive evidence for its constitution and the specific arrangement of substituents on the aromatic ring.
The NMR spectra of this compound are dictated by the electronic environment of each nucleus, which is influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing fluorine (-F), bromine (-Br), and carboxylic acid (-COOH) substituents.
¹H NMR: The proton spectrum is expected to show two distinct signals for the aromatic protons at positions 3 and 5, in addition to signals for the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the neighboring substituents. The proton ortho to the fluorine and bromine (H-5) and the proton ortho to the fluorine and hydroxyl group (H-3) will exhibit splitting due to coupling with each other (J-coupling) and with the ¹⁹F nucleus. The acidic protons are often broad and may exchange with deuterium if D₂O is added to the solvent. docbrown.infomit.edu
¹³C NMR: The carbon spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbonyl carbon of the carboxylic acid typically appears far downfield. Carbons directly bonded to electronegative atoms like oxygen, fluorine, and bromine (C-6, C-2, and C-4, respectively) will have their chemical shifts significantly influenced.
¹⁹F NMR: As ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. wikipedia.org The spectrum for this molecule would show a single resonance. The chemical shift provides information about the electronic environment of the fluorine atom, and its signal will be split into a doublet of doublets due to coupling with the adjacent aromatic protons (H-3 and H-5). rsc.org
The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-3 | 6.8 - 7.1 | Doublet of doublets (dd) | ⁴J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 8-10 Hz |
| ¹H | H-5 | 7.2 - 7.5 | Doublet of doublets (dd) | ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 5-7 Hz |
| ¹H | 6-OH | 9.0 - 11.0 | Broad singlet (br s) | - |
| ¹H | 1-COOH | 11.0 - 13.0 | Broad singlet (br s) | - |
| ¹³C | C-1 (COOH) | 165 - 170 | Singlet | - |
| ¹³C | C-2 (C-F) | 158 - 162 | Doublet | ¹J(C-F) ≈ 240-250 Hz |
| ¹³C | C-3 | 110 - 115 | Doublet | ²J(C-F) ≈ 20-25 Hz |
| ¹³C | C-4 (C-Br) | 118 - 122 | Singlet | - |
| ¹³C | C-5 | 125 - 130 | Doublet | ³J(C-F) ≈ 3-5 Hz |
| ¹³C | C-6 (C-OH) | 150 - 155 | Doublet | ²J(C-F) ≈ 10-15 Hz |
| ¹⁹F | F-2 | -110 to -125 | Doublet of doublets (dd) | ³J(F-H3) ≈ 8-10 Hz, ⁴J(F-H5) ≈ 5-7 Hz |
Note: Predicted values are based on typical ranges for substituted benzoic acids and fluorinated aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.
While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning these signals and confirming the connectivity of the molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the signals of H-3 and H-5, confirming their spatial proximity (four bonds apart, a meta-relationship).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC experiment would show a correlation peak between the H-3 signal and the C-3 signal, and another between the H-5 signal and the C-5 signal, allowing for the definitive assignment of these carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart (²J and ³J). This is particularly useful for assigning quaternary (non-protonated) carbons. Key expected correlations include:
H-3 correlating with C-1, C-2, C-4, and C-5.
H-5 correlating with C-1, C-3, C-4, and C-6.
The carboxylic acid proton (if observed) correlating with C-1, C-2, and C-6.
Together, these 2D NMR experiments provide a complete and irrefutable map of the molecular structure, confirming the substitution pattern of the benzene (B151609) ring. youtube.comyoutube.com
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group "fingerprint." IR and Raman spectroscopy are complementary techniques used to identify the characteristic bonds and intermolecular forces within this compound. tandfonline.comresearchgate.net
The IR and Raman spectra of this molecule are dominated by vibrations from the carboxylic acid, phenol (B47542), and halogenated aromatic ring moieties.
O-H Stretching: Two distinct O-H stretching vibrations are expected. The phenolic O-H stretch typically appears as a sharp band around 3500-3600 cm⁻¹ in a non-hydrogen bonding environment, while the carboxylic acid O-H is characterized by a very broad absorption from 2500-3300 cm⁻¹ due to strong hydrogen bonding. stmarys-ca.edulibretexts.org
C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a very strong and sharp band in the IR spectrum, typically appearing between 1680 and 1710 cm⁻¹ for aromatic acids involved in hydrogen-bonded dimers. nih.govuomustansiriyah.edu.iq
C-O Stretching: The C-O stretching vibrations from the phenol and carboxylic acid groups are expected in the 1200-1350 cm⁻¹ region.
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring gives rise to a series of characteristic peaks in the 1450-1600 cm⁻¹ region. docbrown.info
C-Halogen Stretching: The C-F and C-Br stretching vibrations are found in the fingerprint region of the spectrum. The C-F stretch is typically a strong band between 1000-1250 cm⁻¹, while the C-Br stretch appears at a much lower frequency, usually in the 500-650 cm⁻¹ range. spectroscopyonline.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 | Broad, Strong |
| Phenol | O-H stretch (free) | 3500 - 3600 | Sharp, Medium |
| Carboxylic Acid | C=O stretch (dimer) | 1680 - 1710 | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch | Phenol & Carboxylic Acid | 1200 - 1350 | Strong |
| C-F Stretch | Aryl-Fluoride | 1100 - 1250 | Strong |
| C-Br Stretch | Aryl-Bromide | 500 - 650 | Medium |
Hydrogen bonding profoundly influences the vibrational spectra of this compound, with distinct differences observed between the solid and solution states.
Solid State: In the crystalline state, carboxylic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their -COOH groups. This strong interaction is the primary reason for the extremely broad O-H stretching band observed in the 2500-3300 cm⁻¹ region. nih.govresearchgate.net It also causes the C=O stretching frequency to shift to a lower wavenumber (e.g., ~1700 cm⁻¹) compared to a non-hydrogen-bonded monomer. The phenolic -OH group may also participate in intermolecular hydrogen bonding, further complicating the O-H stretching region.
Solution State: In a non-polar solvent at high dilution, the dimeric structure can be disrupted, leading to the presence of monomeric species. This results in significant spectral changes: the broad O-H stretch of the dimer is replaced by a sharper "free" O-H stretch at a higher frequency (~3500-3550 cm⁻¹), and the C=O band shifts to a higher wavenumber (~1730-1760 cm⁻¹). uomustansiriyah.edu.iq In polar, hydrogen-bond-accepting solvents, the molecule will form hydrogen bonds with the solvent instead of self-associating into dimers.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. libretexts.orglibretexts.org
For this compound, the molecular formula is C₇H₄BrFO₃. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁶O = 15.994915, ⁷⁹Br = 78.918337), the theoretical monoisotopic mass of the molecular ion [M] can be calculated with high precision.
Calculation of Exact Mass:
7 x C = 7 x 12.000000 = 84.000000
4 x H = 4 x 1.007825 = 4.031300
1 x Br (⁷⁹Br) = 1 x 78.918337 = 78.918337
1 x F = 1 x 18.998403 = 18.998403
3 x O = 3 x 15.994915 = 47.984745
Total Exact Mass [M]: 233.932785 u
An HRMS experiment would also detect the isotopic peak for the ⁸¹Br isotope at M+2 (235.930736 u) with a characteristic intensity ratio of nearly 1:1, confirming the presence of one bromine atom. The ability of HRMS to provide a mass accurate to within a few parts per million (ppm) allows for the confident differentiation of C₇H₄BrFO₃ from other potential formulas that might have the same nominal mass of 234, thus confirming the molecular formula. researchgate.netnih.gov
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and deducing the structure of a compound through its fragmentation pattern. For this compound (Molecular Weight: 234.03 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion ([M]•+) that undergoes characteristic fragmentation.
Key fragmentation pathways for aromatic carboxylic acids include the loss of hydroxyl radicals (•OH), water (H₂O), and the carboxyl group (•COOH). libretexts.org The presence of halogen substituents introduces additional fragmentation routes. For instance, bromo- and chloro-substituted compounds exhibit strong M+2 peaks due to the natural isotopic abundance of Br (⁷⁹Br:⁸¹Br ≈ 1:1) and Cl (³⁵Cl:³⁷Cl ≈ 3:1). miamioh.edu
The "ortho effect" is particularly relevant for this compound, where the hydroxyl and fluoro groups are ortho to the carboxylic acid. This proximity can lead to specific rearrangement reactions, such as the facile loss of a water molecule (M-18), which is a diagnostically important fragmentation pathway for ortho-substituted benzoic acids. nih.govnih.gov
Expected Fragmentation Pattern:
[M]•+: The molecular ion, with characteristic isotopic peaks for bromine at m/z 234 and 236.
[M-H₂O]•+: Loss of water, facilitated by the ortho hydroxyl group.
[M-COOH]•+: Loss of the carboxyl group, resulting in a bromofluorohydroxybenzene radical cation.
[M-Br]•+: Cleavage of the C-Br bond.
Further Fragmentation: The resulting fragments can undergo further cleavage, such as the loss of CO from the carboxyl-retained fragments or the cleavage of the aromatic ring. docbrown.info
| Fragment Ion | Description | Predicted m/z |
|---|---|---|
| [C₇H₄BrFO₃]•+ | Molecular Ion | 234/236 |
| [C₇H₂BrFO₂]•+ | Loss of H₂O | 216/218 |
| [C₆H₄BrFO]•+ | Loss of COOH | 190/192 |
| [C₇H₄FO₃]•+ | Loss of Br | 155 |
Tandem Mass Spectrometry (MS/MS) for Complex Derivative Analysis
Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural analysis of complex molecules, including derivatives of this compound. This method involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. vu.edu.au
This technique is particularly valuable for distinguishing between positional isomers, a common challenge in the analysis of substituted aromatic compounds. nih.gov For example, if this compound were derivatized (e.g., through esterification or amidation), MS/MS could be used to confirm the position of the substituents.
The process involves:
Precursor Ion Selection: The molecular ion or a prominent fragment ion of the derivatized molecule is selected in the first mass analyzer.
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by collision with an inert gas in a collision cell.
Product Ion Analysis: The resulting product ions are analyzed in a second mass analyzer, generating a product ion spectrum. vu.edu.au
This product ion spectrum serves as a unique structural fingerprint for the precursor ion, allowing for detailed structural elucidation and differentiation from its isomers. For instance, the fragmentation pattern of a derivative of this compound would differ significantly from that of its isomers, such as 5-Bromo-2-fluoro-3-hydroxybenzoic acid, due to the different positions of the functional groups influencing the fragmentation pathways.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Determination of Crystal Packing and Supramolecular Architectures
The solid-state structure of substituted benzoic acids is governed by a network of non-covalent interactions, which dictate the crystal packing and the formation of supramolecular architectures. The study of substituted salicylic (B10762653) acids reveals that while varied arrangements are possible, the formation of centrosymmetric carboxyl-carboxyl dimers is a common and robust motif, occurring in the majority of structures studied. rsc.orgresearchgate.net
In the crystal structure of the analogue 4-Bromo-2-hydroxybenzoic acid, molecules are linked by pairs of O—H···O hydrogen bonds between the carboxylic acid groups, forming classic centrosymmetric dimers. researchgate.net These dimers feature an R₂²(8) ring motif, a highly prevalent supramolecular synthon in carboxylic acids. mdpi.com These dimeric units are further organized into a one-dimensional architecture through short Br···Br contacts between adjacent dimers. researchgate.net This demonstrates a hierarchical self-assembly where strong hydrogen bonds direct the primary association, and weaker halogen bonds organize these units into a larger structure.
Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles
The precise geometric parameters of a molecule are determined by X-ray diffraction. For the analogue 4-Bromo-2-hydroxybenzoic acid, the molecule is nearly planar. researchgate.net A key parameter describing the conformation is the dihedral angle between the plane of the aromatic ring and the plane of the carboxylic acid group, which was found to be 4.8(4)°. researchgate.net This slight twist is common in ortho-substituted benzoic acids due to steric and electronic interactions.
The table below presents selected geometric parameters from the crystal structure of 4-Bromo-2-hydroxybenzoic acid, which can be considered representative for the title compound. researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Selected Bond Lengths (Å) | |
| C-Br | 1.90 - 1.94 (Typical) |
| C-O (hydroxyl) | ~1.36 |
| C=O (carboxyl) | ~1.25 |
| C-O (carboxyl) | ~1.31 |
| Selected Bond Angles (°) | |
| O-C-O (carboxyl) | ~122 |
| C-C-Br | ~119 |
| Selected Torsional Angle (°) | |
| Dihedral angle (Aromatic Ring vs. COOH) | 4.8(4) |
Investigation of Intermolecular Hydrogen Bonds and Halogen Bonds (e.g., Br...Br contacts)
Non-covalent interactions are fundamental to the crystal engineering of organic molecules. In this compound, both hydrogen and halogen bonds are expected to play critical roles.
Hydrogen Bonds:
Intramolecular: A strong intramolecular O—H···O hydrogen bond is expected between the ortho-hydroxyl group and the carbonyl oxygen of the carboxylic acid. In the analogue 4-Bromo-2-hydroxybenzoic acid, this interaction forms a stable S(6) ring motif. researchgate.net This is a characteristic feature of salicylic acid and its derivatives. researchgate.net
Intermolecular: As previously mentioned, the primary intermolecular interaction is the formation of centrosymmetric dimers via pairs of O—H···O hydrogen bonds between the carboxylic acid groups of two separate molecules, creating an R₂²(8) loop. researchgate.net The presence of both intra- and intermolecular hydrogen bonds is a key feature influencing the physical properties of such compounds. chemistryguru.com.sg
Halogen Bonds: Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. In the solid state of 4-Bromo-2-hydroxybenzoic acid, short Br···Br contacts of 3.4442(5) Å were observed. researchgate.net This distance is shorter than the sum of the van der Waals radii of two bromine atoms (~3.70 Å), indicating a significant attractive interaction. These Br···Br contacts link the hydrogen-bonded dimers into one-dimensional chains, highlighting the cooperative role of different non-covalent interactions in building the supramolecular architecture. researchgate.net The strength of such halogen bonds can be influenced by other substituents on the aromatic ring.
Advanced Spectroscopic Methods and Conformational Analysis
While X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic methods combined with computational chemistry are used to investigate the conformational preferences and dynamics in solution and the gas phase. ucl.ac.ukmdpi.com For this compound, the main conformational flexibility arises from the rotation around the C-COOH bond.
The presence of substituents ortho to the carboxylic acid group, such as the fluorine and hydroxyl groups, significantly influences its orientation relative to the benzene ring. rsc.org The intramolecular hydrogen bond between the 6-OH group and the carbonyl oxygen will strongly favor a conformation where these groups are planar and proximate.
Techniques used for conformational analysis include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of atoms. The chemical shifts and coupling constants of the aromatic protons can give insights into the molecule's preferred conformation in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy: The vibrational frequencies, particularly of the O-H and C=O stretching modes, are sensitive to hydrogen bonding. ucl.ac.uk Comparing the spectra in different solvents can reveal information about the equilibrium between monomeric and dimeric species and the strength of intra- vs. intermolecular hydrogen bonds. ucl.ac.uk
Computational Methods: Density Functional Theory (DFT) calculations are used to model the potential energy surface of the molecule, identifying stable conformers and the energy barriers for rotation between them. mdpi.com These calculations can corroborate experimental findings and provide a deeper understanding of the forces governing the molecular structure. rsc.org
Gas-Phase Electron Diffraction for Molecular Structure
Currently, there is a lack of publicly available research dedicated to the gas-phase electron diffraction (GED) analysis of this compound. GED is a powerful technique for determining the precise geometry of molecules in the gaseous state, providing key data on bond lengths, angles, and torsional angles.
While specific data for this compound is not available, studies on related benzoic acid derivatives provide a framework for understanding the structural parameters that could be expected. For instance, gas-phase electron diffraction studies of benzoic acid and 2-hydroxybenzoic acid have been conducted, revealing the influence of substituent groups on the geometry of the benzene ring and the carboxylic acid group. researchgate.net In such studies, quantum chemical calculations are often used in conjunction with experimental diffraction data to refine the molecular structure. researchgate.net
A hypothetical GED analysis of this compound would be expected to reveal the effects of the bromine, fluorine, and hydroxyl substituents on the planarity of the benzene ring and the orientation of the carboxylic acid group. The intramolecular interactions, such as potential hydrogen bonding between the hydroxyl and carboxylic acid groups, would also significantly influence the determined structure.
Table 1: Hypothetical Structural Parameters for this compound from a Prospective Gas-Phase Electron Diffraction Study
| Parameter | Expected Value Range | Notes |
| C-Br Bond Length (Å) | 1.88 - 1.92 | |
| C-F Bond Length (Å) | 1.33 - 1.37 | |
| C-O (hydroxyl) Bond Length (Å) | 1.35 - 1.39 | |
| C=O (carbonyl) Bond Length (Å) | 1.20 - 1.24 | |
| C-O (carboxylic) Bond Length (Å) | 1.35 - 1.39 | |
| O-H (hydroxyl) Bond Length (Å) | 0.95 - 0.99 | |
| O-H (carboxylic) Bond Length (Å) | 0.96 - 1.00 | |
| C-C-C Bond Angles (°) | 118 - 122 | Within the aromatic ring |
| C-C-O Bond Angles (°) | 115 - 125 | |
| Dihedral Angle (Ring - COOH) (°) | 0 - 20 | Dependent on intramolecular hydrogen bonding |
Matrix Isolation Infrared Spectroscopy for Conformational Switching Studies
There are no specific studies available that utilize matrix isolation infrared (IR) spectroscopy to investigate the conformational switching of this compound. This technique is highly effective for studying the different spatial arrangements (conformers) of a molecule by trapping it in an inert gas matrix at very low temperatures. This minimizes intermolecular interactions and allows for the detailed study of individual molecular structures and their interconversion.
Research on similar molecules, such as fluoroacetic and chloroacetic acids, has demonstrated the utility of matrix isolation IR spectroscopy in identifying and characterizing different conformers. acs.org By selectively irradiating the trapped molecules with light of specific frequencies, it is possible to induce conformational changes and study the dynamics of these processes.
For this compound, several conformers could be anticipated due to the rotational freedom of the hydroxyl and carboxylic acid groups. A matrix isolation IR spectroscopy study would aim to identify the vibrational frequencies associated with each of these conformers. By exposing the isolated molecules to near-infrared radiation, it might be possible to induce a switch from a lower-energy conformer to a higher-energy one and observe the corresponding changes in the IR spectrum.
Table 2: Predicted Vibrational Frequencies for Different Conformers of this compound in a Hypothetical Matrix Isolation IR Study
| Vibrational Mode | Conformer A (Low Energy) Wavenumber (cm⁻¹) | Conformer B (High Energy) Wavenumber (cm⁻¹) | Notes |
| O-H Stretch (Carboxylic) | ~3550 | ~3500 | Position sensitive to intramolecular hydrogen bonding. |
| O-H Stretch (Hydroxyl) | ~3600 | ~3620 | |
| C=O Stretch (Carbonyl) | ~1750 | ~1730 | Frequency shifts can indicate changes in conjugation and hydrogen bonding. |
| C-F Stretch | ~1250 | ~1255 | |
| C-Br Stretch | ~650 | ~650 | |
| O-H Bend (out-of-plane) | ~700 | ~680 | Sensitive to conformational changes. |
Computational Chemistry and Theoretical Studies of 4 Bromo 2 Fluoro 6 Hydroxybenzoic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electron distribution of 4-Bromo-2-fluoro-6-hydroxybenzoic acid. These methods allow for a detailed exploration of the molecule's conformational landscape and electronic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular structure and stability of compounds like this compound. chemrxiv.org DFT calculations, often employing basis sets such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry by finding the lowest energy arrangement of the atoms. researchgate.net
For this compound, conformational analysis focuses on the orientation of the carboxylic acid group and the hydroxyl group relative to the benzene (B151609) ring. Intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group is a key factor in determining the most stable conformer. The planarity of the molecule is also a significant aspect, with DFT studies helping to quantify the dihedral angles between the functional groups and the aromatic ring. Theoretical calculations on similar substituted benzoic acids have shown that intramolecular hydrogen bonds play a significant role in stabilizing the planar conformation of the molecule.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.
For this compound, the MEP surface would highlight the regions of negative and positive electrostatic potential.
Negative Regions (Red/Yellow): These areas, typically found around the electronegative oxygen and fluorine atoms, indicate regions that are rich in electrons and are susceptible to electrophilic attack.
Positive Regions (Blue): These areas, usually located around the hydrogen atoms of the hydroxyl and carboxylic acid groups, represent electron-deficient regions that are prone to nucleophilic attack.
The MEP surface provides a visual representation of the molecule's polarity and is instrumental in predicting its intermolecular interactions and chemical reactivity. nih.gov
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. researchgate.net
HOMO: Represents the ability of a molecule to donate electrons.
LUMO: Represents the ability of a molecule to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group. This distribution of frontier orbitals indicates that the molecule can participate in charge transfer interactions, which is a key aspect of its chemical behavior. nih.gov
| Parameter | Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity. |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are also employed to predict and interpret the spectroscopic properties of this compound, providing a valuable link between theoretical models and experimental observations.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are essential for the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net
For this compound, the calculated chemical shifts would be compared with experimental data to confirm the molecular structure. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the bromo, fluoro, hydroxyl, and carboxylic acid substituents. Theoretical predictions can help in the precise assignment of each NMR signal to the corresponding nucleus in the molecule.
| Atom | Predicted Chemical Shift Range (ppm) |
| ¹H (Aromatic) | 6.5 - 8.0 |
| ¹H (Hydroxyl) | 9.0 - 12.0 |
| ¹H (Carboxylic Acid) | 11.0 - 13.0 |
| ¹³C (Aromatic) | 110 - 160 |
| ¹³C (Carboxylic Acid) | 165 - 185 |
Note: These are generalized predicted ranges for similar aromatic compounds and the actual values for this compound would require specific calculations.
Computational methods, particularly DFT, are used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental spectra. nih.gov
The theoretical vibrational spectrum of this compound would show characteristic vibrational modes for its functional groups:
O-H stretching (hydroxyl and carboxylic acid)
C=O stretching (carboxylic acid)
C-O stretching
C-F stretching
C-Br stretching
Aromatic C-H and C=C stretching
By comparing the calculated vibrational frequencies with experimental IR and Raman data, a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecule's structural and bonding characteristics. nih.gov
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 |
| O-H Stretch (Hydroxyl) | 3200 - 3600 |
| C=O Stretch | 1680 - 1750 |
| C=C Aromatic Stretch | 1450 - 1600 |
| C-F Stretch | 1000 - 1400 |
| C-Br Stretch | 500 - 650 |
Note: These are generalized frequency ranges for the respective functional groups.
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions. By simulating reactions at a molecular level, researchers can understand the underlying mechanisms, identify key intermediates, and predict the energetic feasibility of various transformations. For substituted benzoic acids, these studies often focus on reactions such as decarboxylation, esterification, or electrophilic substitution, as well as proton transfer processes which are crucial for understanding their acidity and behavior in solution. chemrxiv.org
Transition state theory is a cornerstone of computational reaction dynamics. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the minimum energy path from reactant to product. github.io The optimization of transition state geometries and the calculation of their energies are critical for determining the activation barrier of a reaction.
Computational methods, particularly Density Functional Theory (DFT), are employed to locate these transient structures. The process involves algorithms that maximize the energy in one direction (along the reaction coordinate) while minimizing it in all other degrees of freedom. github.io Once located, frequency calculations are performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving across the activation barrier.
While specific transition state analyses for this compound are not extensively documented in the literature, studies on similar substituted benzoic acids reveal common mechanistic pathways. For instance, in decarboxylation reactions, the activation barrier would be associated with the cleavage of the C-C bond between the aromatic ring and the carboxylic acid group. The presence of electron-withdrawing groups like bromine and fluorine, and an electron-donating hydroxyl group, would influence the charge distribution and stability of the transition state, thereby modulating the activation energy.
DFT calculations are commonly used to compute these energies. mdpi.com The thermodynamic feasibility of a potential reaction involving this compound can be assessed by comparing the Gibbs free energy of the products and reactants. A negative ΔG indicates a spontaneous, thermodynamically favorable reaction. For example, the gas-phase acidity, a measure of thermodynamic feasibility of deprotonation, can be accurately calculated and shows good correlation with experimental values for a range of substituted benzoic acids. mdpi.com Computational studies on the thermodynamic properties of related compounds like 5-Bromo-2-Hydroxybenzaldehyde have also been used to determine reaction feasibility and the direction of equilibrium. nih.gov
Theoretical Studies on Intermolecular Interactions and Supramolecular Assembly
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Theoretical studies are crucial for understanding how molecules like this compound recognize each other and assemble into larger, ordered structures. These interactions dictate physical properties such as melting point, solubility, and crystal morphology.
Hydrogen bonds are among the most important interactions driving the self-assembly of benzoic acid derivatives. mdpi.com The carboxylic acid group is a potent hydrogen bond donor (-O-H) and acceptor (C=O), often leading to the formation of robust dimeric structures known as the carboxylic acid dimer synthon, characterized by an R²₂(8) graph set notation. researchgate.net Additionally, the phenolic hydroxyl group and the fluorine atom can participate as hydrogen bond donors and acceptors, respectively.
Computational modeling can predict the geometry and strength of these hydrogen bonds. For the closely related compound, 4-Bromo-2-hydroxybenzoic acid, X-ray crystallography and computational studies reveal a strong intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring (S(6) motif). researchgate.net This intramolecular bond significantly influences the molecule's conformation. Intermolecularly, this analogue forms the classic centrosymmetric R²₂(8) dimer via hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.net It is highly probable that this compound would exhibit similar primary hydrogen bonding motifs, with the intramolecular O-H···O bond being a dominant feature. The hierarchy of these synthons—whether the intramolecular or intermolecular hydrogen bonds form preferentially—can be evaluated by comparing their calculated interaction energies.
Beyond hydrogen bonding, other interactions such as halogen bonds (e.g., Br···O, Br···N, or Br···Br) and π–π stacking play a vital role in directing the three-dimensional crystal architecture. mdpi.comnih.gov The bromine atom on this compound can act as a halogen bond donor, interacting with electronegative atoms on neighboring molecules.
In the crystal structure of the analogue 4-Bromo-2-hydroxybenzoic acid, short Br···Br contacts of 3.4442 Å are observed between adjacent dimers, linking them into a one-dimensional chain. researchgate.net This demonstrates how weaker, yet significant, halogen interactions can organize the primary hydrogen-bonded motifs into a larger supramolecular architecture. Computational methods can be used to predict these packing motifs by exploring the potential energy landscape of crystal formation, identifying low-energy structures that represent plausible crystal polymorphs.
Table 1: Crystallographic and Interaction Data for the Analogue Compound 4-Bromo-2-hydroxybenzoic acid This data illustrates the typical interactions expected in the crystal structure of this compound.
| Parameter | Value | Reference |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| Intramolecular H-Bond | O—H⋯O, S(6) motif | researchgate.net |
| Intermolecular H-Bond | O—H⋯O, R²₂(8) motif | researchgate.net |
| Halogen Interaction | Br···Br contact [3.4442 (5) Å] | researchgate.net |
| Resulting Architecture | One-dimensional chain | researchgate.net |
Prediction of Molecular Descriptors and Non-Linear Optical Properties
Computational chemistry provides a powerful avenue for calculating various molecular descriptors that quantify the electronic structure, reactivity, and potential applications of a molecule. Density Functional Theory (DFT) is a widely used method for these predictions, offering a good balance between accuracy and computational cost. nih.govresearchgate.net
Key molecular descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule; a larger gap implies higher stability. researchgate.net Other descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity can be derived from these frontier orbital energies, providing a quantitative measure of the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are also valuable, as they visualize the charge distribution and identify the regions most susceptible to electrophilic or nucleophilic attack. nih.gov
Furthermore, DFT can be used to predict the non-linear optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. The key NLO parameters are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values, often found in systems with significant charge transfer, are promising candidates for NLO materials. scispace.comresearchgate.net Calculations on related bromo-substituted benzoic acid derivatives have shown that these compounds can possess significant NLO properties, which are influenced by the interplay of donor and acceptor groups on the aromatic ring. researchgate.net
Table 2: Predicted Molecular and NLO Properties for the Related Compound 4-Bromo-3-(methoxymethoxy)benzoic acid Calculated using DFT at the B3LYP/6-311++G(d,p) level. This data serves as an example of the properties that would be calculated for this compound.
| Property | Predicted Value | Reference |
| HOMO Energy | -6.89 eV | researchgate.net |
| LUMO Energy | -1.56 eV | researchgate.net |
| HOMO-LUMO Gap | 5.33 eV | researchgate.net |
| Dipole Moment (μ) | 3.51 Debye | researchgate.net |
| Mean Polarizability (α) | 1.88 x 10⁻²³ esu | researchgate.net |
| First Hyperpolarizability (β) | 2.05 x 10⁻³⁰ esu | researchgate.net |
Computational and Theoretical Studies of this compound Remain Unexplored
Despite a thorough search of scientific literature, no specific computational or theoretical studies detailing the chemical properties of this compound have been publicly reported. Consequently, the generation of an article with specific data on its ionization energy, hardness, electrophilicity indices, dipole moment, polarizability, hyperpolarizability, or the influence of solvent models on its reactivity parameters is not possible at this time.
Computational chemistry is a powerful tool for investigating the properties of molecules. Scientists regularly employ methods like Density Functional Theory (DFT) to calculate a wide range of molecular descriptors. These theoretical insights are crucial for understanding the reactivity, stability, and potential applications of chemical compounds.
For instance, studies on analogous compounds such as 4-bromo-3-(methoxymethoxy)benzoic acid and 5-Bromo-2-Hydroxybenzaldehyde have utilized DFT calculations to explore their molecular structure, vibrational frequencies, and electronic properties. Such research typically involves calculations of:
Ionization Energy, Hardness, and Electrophilicity: These parameters help in predicting the chemical reactivity and stability of a molecule.
Dipole Moment, Polarizability, and Hyperpolarizability: These properties are essential for understanding the non-linear optical behavior of a compound.
Solvent Effects: The use of models like the Polarizable Continuum Model (PCM) allows researchers to simulate how a solvent might influence the behavior and reactivity of a molecule.
While the methodologies for such studies are well-established, their application to "this compound" has not been documented in available research. The absence of such studies prevents the compilation of the specific data tables and detailed research findings requested. Further experimental and theoretical research is required to elucidate the specific computational and chemical characteristics of this particular compound.
Applications of 4 Bromo 2 Fluoro 6 Hydroxybenzoic Acid and Its Derivatives in Advanced Materials and Chemical Synthesis
Role as a Key Intermediate in Complex Organic Synthesis
4-Bromo-2-fluoro-6-hydroxybenzoic acid is a polysubstituted aromatic compound whose structural features make it a valuable intermediate in complex organic synthesis. The reactivity of its distinct functional groups—a carboxylic acid, a hydroxyl group, and two different halogen atoms (bromine and fluorine)—can be selectively exploited to build intricate molecular architectures. While specific, large-scale applications of this exact molecule as a key intermediate are not widely documented in publicly available research, the roles of its constituent features are well-established in the synthesis of complex molecules, particularly pharmaceuticals and fine chemicals.
The strategic placement of the substituents on the benzene (B151609) ring allows for regioselective reactions. For instance, the carboxylic acid and hydroxyl groups can undergo esterification or etherification, while the bromo and fluoro substituents offer sites for various cross-coupling reactions. The bromine atom, in particular, is a versatile handle for transformations such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds. This is exemplified by the use of similar compounds like 4-Bromo-2-fluorobenzoic acid, which serves as a crucial intermediate in the synthesis of pharmaceuticals like enzalutamide (B1683756) and Venclexta. guidechem.com The presence of the fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity or modifying the biological activity of the final product.
The interplay of these functional groups allows for a multi-step synthetic strategy where each part of the molecule can be modified in a controlled sequence. This versatility makes this compound and its derivatives potent building blocks for combinatorial chemistry and the targeted synthesis of novel compounds with desired properties.
Interactive Data Table: Functional Group Reactivity in this compound
| Functional Group | Position | Potential Reactions | Significance in Synthesis |
|---|---|---|---|
| Carboxylic Acid | C1 | Esterification, Amidation, Reduction to alcohol | Serves as a primary point for chain extension and linkage to other molecules. |
| Hydroxyl | C6 | Etherification, Esterification, Protection/Deprotection | Offers a secondary reaction site and can influence the electronic nature of the ring. |
| Fluorine | C2 | Nucleophilic Aromatic Substitution (under harsh conditions) | Modulates acidity, lipophilicity, and metabolic stability of derivatives. |
| Bromine | C4 | Cross-coupling (e.g., Suzuki, Heck), Grignard formation | Provides a key site for introducing complex carbon skeletons. |
Building Block in the Development of Advanced Materials
The unique combination of functional groups on this compound makes it a promising candidate as a monomer or structural modifier in the synthesis of advanced materials. Its rigid aromatic core, coupled with its reactive sites, allows for its incorporation into polymers and other materials where specific thermal, optical, or electronic properties are desired.
Precursor in Polymer and Resin Synthesis
Hydroxybenzoic acids are a well-known class of monomers for the synthesis of high-performance polymers, most notably liquid-crystal polymers (LCPs). wikipedia.orgulprospector.com For example, p-hydroxybenzoic acid is a common building block in commercially available LCPs like Vectra. wikipedia.org The hydroxyl and carboxylic acid groups of this compound can undergo polycondensation reactions to form aromatic polyester (B1180765) chains.
The incorporation of bromine and fluorine atoms into the polymer backbone would be expected to impart several desirable properties. The presence of halogens can enhance flame retardancy and thermal stability. Furthermore, the strong electronegativity of the fluorine atom can increase the polarity of the polymer and improve its chemical resistance and barrier properties. The bulky bromine atom can disrupt chain packing, potentially influencing the polymer's solubility and processing characteristics. While specific polymers derived from this compound are not extensively detailed in the literature, its structure is analogous to monomers used in the creation of specialized polyesters and resins for demanding applications in the electronics and aerospace industries.
Components for Liquid Crystal Materials and Display Technologies
Substituted benzoic acids, particularly those containing fluorine, are of significant interest in the field of liquid crystal (LC) materials. tandfonline.comtandfonline.com The performance of liquid crystal displays (LCDs) is highly dependent on the physical properties of the LC mixtures, such as dielectric anisotropy (Δε) and refractive index anisotropy (Δn). researchgate.netresearchgate.net Fluorinated benzoic acids have been shown to be effective additives for tuning these properties. tandfonline.comieice.org
The molecular structure of this compound possesses features that are advantageous for liquid crystal applications:
A rigid core: The benzene ring provides the necessary rigidity for the formation of mesophases.
Polar groups: The hydroxyl, carboxyl, and fluoro groups introduce dipole moments that are essential for controlling the dielectric properties of the material. The lateral fluorine atom is particularly effective at increasing the dielectric anisotropy, which can lead to lower threshold voltages for switching in LCDs. researchgate.net
Hydrogen bonding capability: The hydroxyl and carboxylic acid groups can form hydrogen bonds, which can be used to create supramolecular liquid crystalline structures, known as hydrogen-bonded liquid crystals (HBLCs). tandfonline.comtandfonline.com
While this specific compound may not be a liquid crystal on its own, it could be used as a component in a liquid crystal mixture or as a starting material for the synthesis of more complex, "bent-core" or calamitic (rod-shaped) liquid crystals. researchgate.net The combination of halogen substituents and hydrogen-bonding moieties provides a rich platform for designing new liquid crystal materials with tailored electro-optical properties for advanced display technologies.
Scaffolds for Organic Semiconductors and Optoelectronic Devices
The development of solution-processable organic semiconductors is a key area of research for applications in flexible electronics, such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the molecular packing and morphology of the organic semiconductor film. Recent studies have shown that benzoic acid-based additives can be used to control the crystal growth and orientation of organic semiconductors, leading to improved charge transport properties. researchgate.net
This compound could potentially serve as such an additive. Its functional groups can interact with both the substrate (e.g., silicon dioxide) and the organic semiconductor molecules, influencing nucleation and promoting the formation of well-ordered crystalline domains. researchgate.net
Furthermore, the molecule's rigid, π-conjugated core, functionalized with electron-withdrawing (fluoro) and heavy (bromo) atoms, suggests its potential as a building block for novel organic semiconductors. The introduction of fluorine into conjugated systems is a known strategy for lowering the energy levels of the highest occupied molecular orbital (HOMO), which can improve air stability and increase the open-circuit voltage in OPVs. The bromine atom provides a reactive site for further functionalization to extend the π-conjugation or to attach solubilizing groups.
Ligand Design in Organometallic Chemistry and Catalysis
The carboxylic acid group of this compound can be deprotonated to form a carboxylate, which is an excellent coordinating group for a wide range of metal ions. Carboxylic acids and their derivatives are widely used as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination complexes with interesting magnetic, optical, and catalytic properties. uab.catnih.govacs.org
The electronic properties of the ligand play a crucial role in determining the characteristics of the resulting metal complex. In 4-Bromo-2-fluoro-6-hydroxybenzoate, the electron-withdrawing effects of the fluorine and bromine atoms would decrease the electron density on the carboxylate group. This modification of the ligand's electronic nature can influence the stability of the metal-ligand bond and the redox potential of the metal center.
Development of Novel Catalytic Systems for Organic Transformations
The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis. Transition metal complexes, where the metal center is the active site, are a major class of catalysts. The ligands surrounding the metal center are not passive spectators; they play a critical role in tuning the catalyst's activity, selectivity, and stability. nih.govchesci.com
By using this compound or its derivatives as ligands, it is possible to create a unique steric and electronic environment around a metal center. The electronic modifications induced by the fluoro and bromo substituents can impact the catalytic cycle, for example, by influencing the rates of oxidative addition or reductive elimination steps. This principle is widely applied in the rational design of catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. researchgate.netrsc.org While specific catalytic systems based on this particular ligand are not prominent in the literature, its structural motifs are relevant to the ongoing development of bespoke catalysts for challenging chemical reactions.
Intermediate in the Synthesis of Specialty Chemicals and Agrochemicals (Chemical Synthesis Focus)
Halogenated and hydroxylated benzoic acids are fundamental building blocks in organic synthesis due to the reactive nature of their functional groups. The bromine atom, the fluorine atom, the hydroxyl group, and the carboxylic acid moiety on the aromatic ring of This compound each offer a potential site for chemical modification, making it a theoretically valuable precursor for a range of complex molecules.
Although direct research citing This compound as an intermediate is limited, the applications of structurally similar compounds provide a strong indication of its potential. For instance, fluorinated aromatic carboxylic acids are of considerable importance in the fields of medicine, agrochemicals, and materials science. The introduction of fluorine atoms can significantly alter the physical, chemical, and biological properties of a molecule.
Similarly, compounds like 4-Bromo-2-hydroxybenzoic acid serve as intermediates in the production of ultraviolet absorbers and foaming agents. guidechem.com The bromine on the benzene ring can be readily converted into an aryl group or a boric acid functional group, and both the phenolic hydroxyl and carboxylic acid groups can be alkylated to form ethers and esters, respectively. guidechem.com
Given these precedents, This compound is a promising candidate for the synthesis of a variety of specialty chemicals. The presence of both bromine and fluorine could lead to the creation of agrochemicals with enhanced efficacy or unique modes of action. The combination of a halogen and a hydroxyl group on the benzoic acid structure is a common feature in many commercial herbicides and fungicides.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Resulting Functional Group | Potential Application of Product |
| Carboxylic Acid | Esterification | Ester | Pharmaceutical synthesis, polymer precursor |
| Amidation | Amide | Biologically active molecules | |
| Reduction | Benzyl (B1604629) alcohol | Intermediate for further synthesis | |
| Hydroxyl Group | Etherification | Ether | Agrochemicals, pharmaceuticals |
| Acylation | Ester | Protecting group, modified properties | |
| Bromine Atom | Suzuki Coupling | Biaryl | Liquid crystals, specialty polymers |
| Heck Reaction | Substituted alkene | Pharmaceutical intermediates | |
| Buchwald-Hartwig Amination | Aryl amine | Organic electronic materials | |
| Fluorine Atom | Nucleophilic Aromatic Substitution (under harsh conditions) | Various | Fine-tuning of electronic properties |
Applications in Analytical Chemistry: Derivatization Reagents for Specific Detection
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. scribd.com Reagents for this purpose often introduce a chromophore, a fluorophore, or an electroactive group into the analyte molecule.
While no specific studies were found that detail the use of This compound or its immediate derivatives as derivatization reagents, its structure suggests a strong potential for such applications. The carboxylic acid group can be activated and reacted with primary and secondary amines, which are often challenging to detect directly in complex matrices.
For example, a similar compound, 4-bromo-N-methylbenzylamine , has been successfully used as a derivatization reagent for the analysis of biological organic acids using high-performance liquid chromatography-mass spectrometry (HPLC-MS). nih.govresearchgate.net The bromine atom in the reagent provides a distinct isotopic pattern that aids in the identification of the derivatized analytes. nih.govresearchgate.net
Following this logic, derivatives of This compound could be synthesized to act as effective tagging agents. The presence of both bromine and fluorine would offer a unique mass spectrometric signature, enhancing the selectivity and sensitivity of detection.
Table 2: Potential Derivatization Reactions Involving this compound Derivatives
| Analyte Functional Group | Derivatization Reaction | Potential Derivatizing Agent from this compound | Detection Method |
| Primary/Secondary Amine | Amide bond formation | Activated ester of this compound | HPLC-UV, HPLC-MS |
| Alcohol | Esterification | Acyl chloride of this compound | GC-MS, HPLC-MS |
| Thiol | Thioester formation | Activated ester of this compound | HPLC-UV, HPLC-MS |
Future Research Directions and Perspectives on 4 Bromo 2 Fluoro 6 Hydroxybenzoic Acid
Exploration of Novel and Highly Efficient Green Synthesis Technologies
The future synthesis of 4-bromo-2-fluoro-6-hydroxybenzoic acid and its derivatives will increasingly focus on the principles of green chemistry to enhance efficiency, reduce costs, and minimize environmental impact. researchgate.net Traditional multi-step syntheses for halogenated benzoic acids often rely on hazardous reagents and generate significant waste. google.com Future research is expected to move towards more sustainable methodologies.
Key areas for exploration include:
Catalytic Systems: The development of novel catalysts is a cornerstone of green chemistry. researchgate.net Research could focus on designing catalysts that enable the direct and selective halogenation and hydroxylation of precursor molecules, thereby reducing the number of synthetic steps. This includes exploring biocatalysis and organocatalysis as alternatives to traditional metal-based catalysts.
Alternative Solvents and Reaction Conditions: A major goal of green chemistry is to replace hazardous organic solvents. wjpmr.com Future synthetic routes could utilize greener alternatives such as water, supercritical fluids, or ionic liquids. Additionally, energy-efficient techniques like microwave-assisted or ultrasonic reactions could be employed to shorten reaction times and increase yields. researchgate.net
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are crucial. This involves designing reactions that minimize the formation of byproducts. For instance, developing processes that use hydrogen peroxide as an oxidizing agent, with water as the only byproduct, represents a green approach to synthesizing carboxylic acids. mdpi.com
| Green Synthesis Strategy | Potential Application for this compound | Anticipated Benefits |
| Biocatalysis | Use of halogenase and hydroxylase enzymes for regioselective functionalization of an aromatic precursor. | High selectivity, mild reaction conditions, reduced waste. |
| Flow Chemistry | Continuous process for synthesis, allowing for better control over reaction parameters and safer handling of intermediates. | Improved safety, scalability, and efficiency. researchgate.net |
| Microwave-Assisted Synthesis | Acceleration of key reaction steps, such as halogenation or esterification. | Reduced reaction times, potential for higher yields. researchgate.net |
| Use of Green Solvents | Replacing traditional volatile organic compounds (VOCs) with water or bio-derived solvents. | Reduced environmental impact and improved process safety. |
Design and Synthesis of Advanced Derivatives with Tailored Chemical Functionality for Material Science
The functional groups of this compound serve as versatile handles for synthesizing a new generation of advanced materials. The carboxylic acid and hydroxyl groups can be readily modified, while the halogen atoms provide unique properties and further reaction sites.
Future research will likely target the synthesis of derivatives for specific applications:
Polymer Chemistry: The compound can be developed as a monomer for high-performance polymers. Esterification or amidation of the carboxylic acid group could yield polyesters or polyamides with enhanced thermal stability, flame retardancy (due to the bromine content), and specific optical properties.
Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for coordinating with metal ions to form MOFs. mdpi.com By designing derivatives of this compound, new MOFs could be created with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.
Liquid Crystals: The rigid aromatic core of the molecule is a feature common in liquid crystalline materials. By attaching suitable long-chain alkyl or alkoxy groups to the molecule, it may be possible to design novel liquid crystals with specific phase behaviors and electro-optical properties.
Integration of Machine Learning and Artificial Intelligence in the Discovery and Optimization of Halogenated Aromatic Compounds
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by accelerating the discovery and optimization of molecules with desired properties. mit.edustanford.edu For complex molecules like this compound and its derivatives, these computational tools can overcome significant challenges.
Key future directions include:
Property Prediction: ML models can be trained to predict the physical, chemical, and material properties of yet-unsynthesized derivatives. This allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving considerable time and resources. stanford.edu
Synthesis Planning: AI algorithms can devise novel and efficient synthetic routes. stanford.edu By analyzing vast databases of chemical reactions, these tools can propose retrosynthetic pathways, suggest optimal reaction conditions, and even identify potential green chemistry alternatives.
Generative Modeling: Generative AI can propose entirely new molecular structures with optimized properties. broadinstitute.orgchemrxiv.org For instance, a researcher could specify desired characteristics for a new polymer or MOF linker, and a generative model could design derivatives of this compound that meet those criteria. waseda.jp
| AI/ML Application | Objective in Halogenated Compound Research | Potential Impact |
| Quantitative Structure-Property Relationship (QSPR) | Predict properties like melting point, solubility, or thermal stability for novel derivatives. | Prioritize synthetic targets and reduce experimental workload. |
| Retrosynthesis Algorithms | Propose efficient and green synthetic pathways to the target molecule and its derivatives. | Accelerate synthesis and promote sustainable chemistry. stanford.edu |
| Bayesian Optimization | Efficiently optimize reaction conditions (e.g., temperature, catalyst loading) for maximum yield. | Improve process efficiency with fewer experiments. waseda.jp |
Further Development of Supramolecular Chemistry and Crystal Engineering Applications
Crystal engineering focuses on understanding and controlling how molecules assemble in the solid state. ias.ac.in The functional groups on this compound make it an excellent candidate for designing complex supramolecular architectures.
Future research in this area will likely involve:
Hydrogen and Halogen Bonding: The carboxylic acid and hydroxyl groups are strong hydrogen bond donors and acceptors, while the bromine atom is a potential halogen bond donor. A detailed study of the interplay between these interactions could allow for the rational design of specific crystal packing arrangements. For example, carboxylic acid groups typically form robust dimers, which can act as reliable building blocks in crystal structures. researchgate.net
Co-crystals: By co-crystallizing this compound with other molecules (co-formers), it is possible to create new solid forms with modified physical properties, such as solubility or stability. The predictability of hydrogen bonding makes this a promising avenue for materials design.
Polymorphism: Investigating the different crystalline forms (polymorphs) of the compound and its derivatives is crucial, as different polymorphs can have vastly different properties. Understanding the factors that control polymorphic outcomes is a key challenge in crystal engineering.
The diverse non-covalent interactions possible with this molecule allow for the construction of higher-order structures, from one-dimensional tapes to complex three-dimensional networks. ias.ac.in
Unexplored Catalytic Roles and Material Science Potentials of the Compound and Its Derivatives
Beyond its role as a building block, this compound and its derivatives may possess intrinsic functionalities that remain unexplored.
Future perspectives include:
Organocatalysis: The combination of a Brønsted acid (carboxylic acid) and a Lewis basic site (hydroxyl oxygen) within the same molecule could be exploited in organocatalysis. Derivatives could be designed to catalyze specific organic reactions, offering a metal-free and potentially more sustainable catalytic system.
Ligand Development: The molecule can be used as a ligand for creating novel metal complexes. The electronic properties of the aromatic ring, tuned by the electron-withdrawing fluorine and bromine atoms, could influence the catalytic activity of the coordinated metal center in applications such as cross-coupling reactions or oxidation catalysis.
Functional Materials: The high density of functional groups suggests potential in sensor applications. Derivatives could be synthesized where binding to a specific analyte induces a change in fluorescence or color. Furthermore, the presence of heavy bromine atoms could make its derivatives interesting for applications in phosphorescent materials.
The exploration of these areas will require a multidisciplinary approach, combining synthetic chemistry, materials science, computational modeling, and advanced characterization techniques to fully realize the untapped potential of this versatile halogenated compound.
Q & A
Q. Q1. What are the common synthetic routes for preparing 4-bromo-2-fluoro-6-hydroxybenzoic acid, and how do reaction conditions influence yield?
Methodological Answer: A typical approach involves halogenation and hydroxylation of a benzoic acid precursor. For example:
- Step 1: Start with 2-fluoro-6-hydroxybenzoic acid. Introduce bromine via electrophilic substitution using Br₂ in acetic acid or HBr with a catalyst (e.g., FeBr₃) .
- Step 2: Optimize reaction temperature (40–60°C) to minimize competing side reactions (e.g., over-bromination).
- Yield Considerations: Purity of intermediates (≥95%) is critical, as per reagent catalogs . Lower yields (<60%) may result from incomplete hydroxyl group protection during bromination.
Q. Q2. How can researchers verify the purity of synthesized this compound?
Methodological Answer:
- Analytical Techniques:
- Reference Standards: Cross-validate with commercial reagents (e.g., Kanto Reagents’ >95% purity benchmarks) .
Intermediate Research Questions
Q. Q3. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Methodological Answer:
- Solvent Selection: Use a mixed solvent system (e.g., ethanol/water 7:3 v/v) to balance solubility and polarity. Avoid DMSO due to potential decomposition of the hydroxyl group .
- Procedure: Dissolve the crude product at 70°C, cool to 4°C overnight, and filter. Purity improvements from 85% to >98% have been reported using this method .
Q. Q4. How does the hydroxyl group in this compound influence its stability under storage conditions?
Methodological Answer:
- Stability Challenges: The hydroxyl group increases susceptibility to oxidation.
- Mitigation Strategies:
Advanced Research Questions
Q. Q5. How can regioselectivity issues during functionalization of this compound be resolved?
Methodological Answer:
Q. Q6. How should researchers address contradictions in NMR data for this compound derivatives?
Methodological Answer:
- Common Discrepancies: Variability in aromatic proton splitting (e.g., δ 7.2–7.8 ppm for H-3 and H-5).
- Resolution Workflow:
Data Contradiction Analysis
Q. Q7. Why do reported melting points for this compound vary across studies?
Methodological Answer:
- Key Factors:
- Recommendation: Publish full crystallization conditions and DSC thermograms to standardize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
